Superior Anticancer Activity Versus Mono-Substituted Benzenesulfonamide in Cervical and Breast Cancer Cell Lines
In a comparative study, the 2,5-dichlorothiophene-3-sulfonamide derivative (8b) demonstrated significantly greater antiproliferative activity than the N-ethyl toluene-4-sulphonamide analog (8a). 8b exhibited GI50 values of 7.2 ± 1.12 µM (HeLa), 4.62 ± 0.13 µM (MDA-MB-231), and 7.13 ± 0.13 µM (MCF-7), whereas 8a showed substantially weaker activity in the same assays [1].
| Evidence Dimension | Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | 8b GI50: HeLa = 7.2 µM, MDA-MB-231 = 4.62 µM, MCF-7 = 7.13 µM |
| Comparator Or Baseline | 8a (N-ethyl toluene-4-sulphonamide): substantially weaker activity (exact GI50 values not reported for 8a) |
| Quantified Difference | 8b is the most promising anticancer drug among the series; 8a activity is qualitatively lower in all three cell lines. |
| Conditions | In vitro antiproliferative assays against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. |
Why This Matters
This demonstrates that the 2,5-dichlorothiophene-3-sulfonyl pharmacophore confers superior anticancer potency in breast and cervical cancer models, guiding procurement for oncology-focused medicinal chemistry programs.
- [1] Al-Otaibi, J. S., Almuqati, A. F., El-Faham, A., & El-Mossalamy, E. H. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. View Source
